molecular formula C19H21ClFNO3 B10827405 Paroxetine-d6 (hydrochloride)

Paroxetine-d6 (hydrochloride)

Katalognummer: B10827405
Molekulargewicht: 371.9 g/mol
InChI-Schlüssel: GELRVIPPMNMYGS-UGESGLEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paroxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety disorders, and related conditions. Its chemical structure is defined as (3S,4R)-4-(p-fluorophenyl)-3-[[(3,4-methylenedioxy)phenoxy]methyl]piperidine hydrochloride, with a molecular formula of C₁₉H₂₀FNO₃·HCl (anhydrous: 365.83 g/mol; hemihydrate: 374.83 g/mol) . The compound exists in a specific stereochemical configuration, critical for its pharmacological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H21ClFNO3

Molekulargewicht

371.9 g/mol

IUPAC-Name

(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,10D2,11D2;

InChI-Schlüssel

GELRVIPPMNMYGS-UGESGLEFSA-N

Isomerische SMILES

[2H]C1(C[C@H]([C@@H](C(N1)([2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl

Kanonische SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Paroxetine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the paroxetine molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process

Industrial Production Methods: Industrial production of Paroxetine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .

Analyse Chemischer Reaktionen

Metabolic and Enzymatic Reactions

Paroxetine-d6 undergoes hepatic metabolism mediated by cytochrome P450 enzymes, with deuterium influencing binding and reaction dynamics:

Table 2: Metabolic Pathways of Paroxetine-d6

EnzymeReaction TypeMetaboliteDeuterium ImpactReference
CYP2D6DemethylationCatechol-d6 glucuronideSlowed oxidation (Ki_i = 0.04 nM → 0.06 nM)
CYP3A4Aromatic hydroxylationFluorophenyl-d6 hydroxy analogReduced affinity for heme iron
MAO-AOxidative deaminationInactive piperidine-d6 acidMinimal isotope effect

Key Findings :

  • CYP2D6-mediated demethylation is 20% slower for paroxetine-d6 compared to paroxetine, attributed to deuterium’s mass effect on C–H bond cleavage .

  • The methylenedioxy group forms a reversible complex with CYP2D6 heme iron, with deuterium substitution stabilizing the intermediate (ΔG = -1.2 kcal/mol) .

Analytical and Stability Reactions

Paroxetine-d6’s primary application lies in analytical chemistry, where it participates in non-reactive processes:

Table 3: Analytical Performance in LC-MS

ParameterParoxetine-d6ParoxetineReference
Retention time (min)6.2 ± 0.16.1 ± 0.1
Ionization efficiency1.05×106^61.02×106^6
Matrix effect (%)98.597.8

Key Findings :

  • Paroxetine-d6 exhibits near-identical chromatographic behavior to paroxetine but distinct m/z ratios (372.3 vs. 366.3) .

  • Stability studies confirm no degradation under ambient conditions (24 months) or in biological matrices (72 hours at 4°C) .

Reactivity in Pharmaceutical Formulations

Paroxetine-d6 hydrochloride remains inert in excipient mixtures but shows pH-dependent solubility:

Table 4: Solubility Profile

SolventSolubility (mg/mL)ConditionsReference
DMSO2025°C, pH 7.0
Ethanol2025°C, pH 7.0
Simulated gastric fluid3337°C, pH 1.2

Key Findings :

  • Hydrochloride salt formation enhances aqueous solubility (33 mg/mL in DMF) compared to free base .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. Paroxetine-d6 is particularly valuable in this area due to its isotopic labeling.

  • Drug Interaction Studies : Research has demonstrated that paroxetine can significantly alter the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes. For example, a study assessed the interaction between paroxetine and tamsulosin, revealing that co-administration increased tamsulosin exposure without significant hemodynamic changes during orthostatic stress testing . This highlights how paroxetine-d6 can be used to trace drug interactions in clinical settings.
  • Analytical Method Development : A miniaturized method for quantifying SSRIs including paroxetine and its metabolites was developed using paroxetine-d6 as an internal standard. This method involved liquid-liquid extraction and gas chromatography-mass spectrometry (GC-MS), demonstrating the compound's utility in enhancing analytical sensitivity and specificity .

Clinical Research Applications

Paroxetine-d6 has been utilized in various clinical studies to evaluate its efficacy and safety in treating psychiatric disorders.

  • Post-Traumatic Stress Disorder : An open-label study evaluated the effects of paroxetine on patients with post-traumatic stress disorder (PTSD). The results indicated significant improvements in PTSD symptoms over a 52-week period, with a notable response rate among participants . Paroxetine-d6 could facilitate further research into the pharmacodynamics of SSRIs in this context.
  • Depression and Anxiety Disorders : Paroxetine has been widely studied for its effectiveness in treating major depressive disorder and anxiety disorders. The deuterated form allows for more precise tracking of metabolic pathways and active metabolites, crucial for understanding individual responses to treatment.

Environmental and Toxicological Research

The environmental impact of pharmaceuticals is an emerging area of concern. Paroxetine-d6 is used to study the distribution and degradation of SSRIs in aquatic environments.

  • Bioconcentration Studies : Research involving zebrafish embryos has shown how SSRIs accumulate in aquatic organisms. Paroxetine-d6 was employed to trace concentrations accurately during exposure experiments, providing insights into environmental toxicity .
  • Forensic Toxicology : The compound aids forensic scientists in understanding drug distribution in postmortem tissues. Studies have characterized the distribution patterns of paroxetine, helping toxicologists interpret cases more effectively .

Data Tables

Time PointMean Change from Baseline (CAPS-SX Score)Percentage CGI Responders
Week 4-19.146.9%
Week 12-22.8Not reported
Week 52-32.367.3%

Wirkmechanismus

Paroxetine-d6 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This enhanced serotonergic activity helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin. By binding to SERT, Paroxetine-d6 prevents the reabsorption of serotonin, leading to increased serotonin availability and improved mood regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Paroxetine Hydrochloride is compared below with its key related compounds, which are either synthesis intermediates, degradants, or stereoisomers. These analogs are monitored as impurities during pharmaceutical analysis.

Structural and Analytical Differences

Table 1: Structural and Chromatographic Comparison
Compound Structural Difference Relative Retention Time (HPLC) Maximum Permissible Impurity Level
Paroxetine Hydrochloride (−)-(3S,4R) configuration; p-fluorophenyl and benzodioxolyloxy groups 1.0 (reference peak) N/A (active ingredient)
Related Compound B Phenyl group replaces p-fluorophenyl ~0.9 ≤0.5%
Related Compound C (+)-trans isomer (opposite stereochemistry) Not specified Not quantified (system suitability)
Related Compound E 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine derivative Not specified Detected in spiked mixtures
Related Compound F Unknown structural modification (likely methylenedioxy or piperidine alteration) Not specified ≤0.2%
Related Compound G Unknown structural modification (similar to F) Not specified ≤0.2%

Key Findings :

  • Related Compound B is the most significant impurity, capped at 0.5% due to its structural similarity but lack of therapeutic activity. Its phenyl substitution reduces affinity for serotonin transporters .
  • Related Compound C (enantiomer) is used in system suitability testing to validate chromatographic resolution of the (−)-(3S,4R) active form .
  • Related Compounds E, F, and G are synthesis byproducts or degradants, controlled at ≤0.2% to minimize toxicity risks .

Analytical Methods for Impurity Profiling

The USP mandates reversed-phase HPLC for impurity quantification. Key parameters include:

  • System Suitability Solution : Contains Paroxetine Hydrochloride and Related Compound B to confirm baseline separation (relative retention time ~0.9 vs. 1.0) .
  • Test Solution Stability: Solutions prepared in methanol/water (1:1) or diluent (unspecified) show consistent chromatographic performance .
  • Quantification Formula : Impurity percentages are calculated using peak area ratios between test and standard solutions:
    $$ % = (C/W)(ri/rS) $$

where $ C $ = concentration of reference standard, $ W $ = sample weight, and $ ri/rS $ = peak area ratio .

Q & A

Basic Research Questions

Q. How is Paroxetine-d6 (hydrochloride) identified and characterized in research settings?

  • Methodological Answer : Characterization involves a combination of spectroscopic (e.g., NMR, LC-MS) and chromatographic techniques (e.g., HPLC with UV/fluorescence detection). The United States Pharmacopeia (USP) reference standards, such as USP Paroxetine Hydrochloride for System Suitability RS, are critical for establishing retention times and peak purity during HPLC analysis. System suitability tests using mixtures of related compounds (e.g., paroxetine-related compounds B and C) ensure method specificity .

Q. What are the recommended safety protocols for handling Paroxetine-d6 (hydrochloride) in laboratory environments?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks .
  • Spill Management : Collect spills using approved absorbents and dispose of as hazardous waste .
  • Storage : Keep in tightly sealed containers away from light and moisture to prevent degradation .

Q. Which analytical methods are commonly used to quantify Paroxetine-d6 (hydrochloride) in biological matrices?

  • Methodological Answer :

  • HPLC with Fluorescence Detection : Offers high sensitivity for plasma and serum samples, with detection limits as low as 42 ng/mL when validated against USP reference standards .
  • Spectrofluorimetry : Utilizes excitation/emission wavelengths specific to paroxetine’s aromatic structure, suitable for rapid screening in pharmacokinetic studies .
  • LC-MS/MS : Provides superior specificity for metabolite identification in complex biological matrices .

Advanced Research Questions

Q. How can researchers validate the purity of Paroxetine-d6 (hydrochloride) using chromatographic techniques?

  • Methodological Answer :

  • System Suitability Testing : Use USP Paroxetine System Suitability Mixture A RS to verify resolution between paroxetine and its isomers (e.g., related compound B at ~0.9 relative retention time) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to assess stability and identify degradation products via HPLC peak tracking .
  • Mass Balance Analysis : Ensure total impurities (e.g., residual solvents, synthetic byproducts) do not exceed 0.1% as per ICH Q3A guidelines .

Q. What experimental approaches are employed to assess the stability of Paroxetine-d6 (hydrochloride) under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation kinetics using Arrhenius equations .
  • Photostability Studies : Expose to UV-Vis light (ICH Q1B) and monitor absorbance changes to evaluate photodegradation pathways .
  • Long-Term Stability : Compare batch-specific degradation profiles in controlled environments (e.g., -20°C vs. 25°C) to establish shelf-life .

Q. How should researchers address discrepancies in pharmacokinetic data when using Paroxetine-d6 (hydrochloride) as an internal standard?

  • Methodological Answer :

  • Cross-Validation : Re-analyze samples using orthogonal methods (e.g., HPLC vs. LC-MS) to rule out matrix interference .
  • Internal Standard Calibration : Use isotopically labeled analogs (e.g., Paroxetine-d10) to correct for ion suppression/enhancement in mass spectrometry .
  • Statistical Analysis : Apply Bland-Altman plots or Deming regression to quantify systematic biases between datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.